molecular formula C8H7F2NO B13243956 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13243956
M. Wt: 171.14 g/mol
InChI Key: MQBJHAGPRWLVGT-UHFFFAOYSA-N
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Description

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate fluorinated precursors with amines and formaldehyde under controlled conditions. One common method involves the reaction of 5,8-difluoro-2-nitrophenol with ethylene glycol and a reducing agent to form the desired benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to result from its ability to inhibit viral DNA polymerase, thereby preventing viral replication . The compound may also interact with other enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific fluorine atom positions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11H,3-4H2

InChI Key

MQBJHAGPRWLVGT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2N1)F)F

Origin of Product

United States

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